1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a dimethylbenzyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2,3-dimethylbenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethyl isocyanate+2,3-dimethylbenzylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, where the reactants are mixed and reacted under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and induction of cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-benzylurea: Lacks the dimethyl groups on the benzyl ring.
1-(2-Chloroethyl)-3-(2,4-dimethylbenzyl)urea: Has dimethyl groups at different positions on the benzyl ring.
1-(2-Chloroethyl)-3-(3,4-dimethylbenzyl)urea: Has dimethyl groups at different positions on the benzyl ring.
Uniqueness
1-(2-Chloroethyl)-3-(2,3-dimethylbenzyl)urea is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
102433-41-0 |
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Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[(2,3-dimethylphenyl)methyl]urea |
InChI |
InChI=1S/C12H17ClN2O/c1-9-4-3-5-11(10(9)2)8-15-12(16)14-7-6-13/h3-5H,6-8H2,1-2H3,(H2,14,15,16) |
InChI Key |
ACADJJDOBSRXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(=O)NCCCl)C |
Origin of Product |
United States |
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